Biotin-PEG4-amino-t-Bu-DADPS-C6-azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

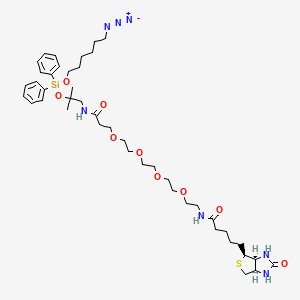

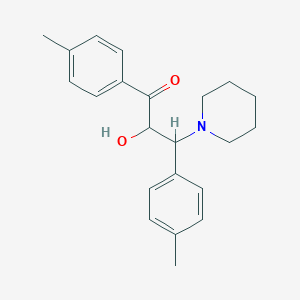

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

This compound can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular weight of this compound is 886.18 and its formula is C43H67N7O9SSi . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis

This compound appears as an off-white to light yellow solid . It is soluble in DMSO at a concentration of 100 mg/mL . The compound is unstable in solutions, so freshly prepared solutions are recommended .Aplicaciones Científicas De Investigación

Poly(ethylene glycol) (PEG) Alternatives and Immunogenicity

- Overcoming PEG Immunogenicity : PEGylation, the process of attaching poly(ethylene glycol) chains to molecules, enhances drug efficacy by improving blood circulation time. However, the immunogenicity of PEG has prompted the search for alternative polymers. The development of new polymers to replace PEG is essential to address the issue of PEG immunogenicity in drug delivery and bioconjugation applications (Thai Thanh Hoang Thi et al., 2020).

Biostimulants in Agriculture

- Biostimulant Applications : Biostimulants, including peptides, amino acids, and humic substances, have been shown to positively influence plant growth and nutrient metabolism. These compounds enhance nutrient uptake and stimulate plant metabolic processes, highlighting the potential of using biostimulant formulations for agricultural productivity improvement (S. Nardi et al., 2016).

Drug and Gene Delivery Systems

- PEGylation and Drug Delivery : PEGylation improves the therapeutic properties of drugs, including stability and circulation half-lives. Despite its advantages, the search for PEG alternatives is driven by its drawbacks such as non-degradability and potential immunogenicity. Exploring novel polymers for bioconjugation aims to enhance drug delivery systems while mitigating PEG's limitations (Aviral Jain & Sanjay K. Jain, 2008).

Chitosan Nanoparticles in Drug Delivery

- Chitosan for Targeted Drug Delivery : Chitosan nanoparticles are recognized for their excellent biocompatibility, biodegradability, and ability to load a wide range of therapeutic agents. These nanoparticles can be modified for targeted delivery, potentially enhancing the efficacy of cancer treatments and reducing side effects through cell-specific targeting strategies (E. Rostami, 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By exploiting this system, the compound can selectively degrade target proteins .

Pharmacokinetics

As a protac linker, it’s designed to enhance the bioavailability of the protacs it helps to form .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This degradation is achieved through the ubiquitin-proteasome system .

Action Environment

It’s worth noting that the compound’s ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (cuaac) may be influenced by the presence of copper ions and other reactants .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)/t37-,38-,41-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHHHVOFXKFHMG-PCXFPAGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N7O9SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2577576.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2577581.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2577583.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)

![5-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2577585.png)

![2-Ethyl-5-((3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577592.png)

![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate](/img/structure/B2577593.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide](/img/structure/B2577599.png)